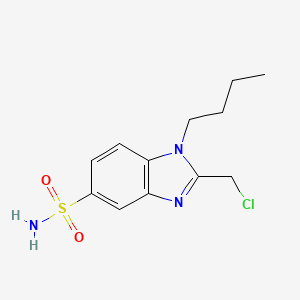

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of organic compounds that are heterocyclic with two nitrogen atoms in the ring . They are important in a variety of fields, including pharmaceuticals, agrochemicals, and dyes .

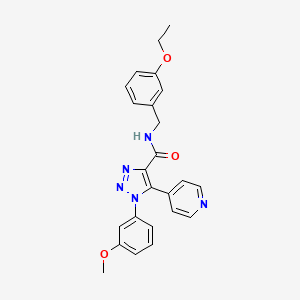

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, with a butyl group and a chloromethyl group attached at the 1 and 2 positions, respectively, and a sulfonamide group at the 5 position .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzimidazoles are generally solid at room temperature and have a high melting point . They are also generally soluble in common organic solvents .Applications De Recherche Scientifique

Antimicrobial Activity

- Sulfonamides and Sulfinyl Derivatives : New substituted sulfonamides, obtained by reacting with (2-chloromethyl)benzimidazole, showed antimicrobial activity, as researched by Abdel-Motaal and Raslan (2014) in their study published in the European Journal of Chemistry (Abdel-Motaal & Raslan, 2014).

- Metal Complexes of Benzimidazole Derived Sulfonamide : Ashraf et al. (2016) synthesized metal complexes with benzimidazole derived sulfonamides and assessed their antimicrobial activity, as detailed in Inorganica Chimica Acta (Ashraf et al., 2016).

- Synthesis of Antistaphylococcal Sulfonamides : Püsküllü, Yıldız, and Göker (2009) evaluated the antibacterial activity of N-substituted-1H-benzimidazole-sulfonamides against Staphylococcus aureus, with certain compounds showing low MIC values, as found in the Archiv der Pharmazie (Püsküllü et al., 2009).

Molecular Binding Studies

- Binding Study with Bovine Serum Albumin : Jun, Mayer, Himel, and Luzzi (1971) used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, as reported in the Journal of Pharmaceutical Sciences (Jun et al., 1971).

Synthesis and Characterization

- Synthesis of Novel Alkyl-2n-butyl-Benzimidazole Sulphonates : Kaur (2010) synthesized a series of Alkyl-2n-butyl-1-[4'(2''-Carboxyphenyl-1''-yl) benzyl] benzimidazole-5-sulphonates and characterized them, as detailed in the International Journal of Pharmaceutical & Biological Archive (Kaur, 2010).

Sulfonamidation and Chemical Synthesis

- Ionic Liquid Enabled Sulfamoylation of Arenes : Naik, Harjani, Nara, and Salunkhe (2004) reported on the use of ionic liquids for the synthesis of aromatic sulfonamides, in Tetrahedron Letters (Naik et al., 2004).

- Friedel-Crafts Sulfonylation in Ionic Liquids : Nara, Harjani, and Salunkhe (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, as described in The Journal of Organic Chemistry (Nara et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-butyl-2-(chloromethyl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-2-3-6-16-11-5-4-9(19(14,17)18)7-10(11)15-12(16)8-13/h4-5,7H,2-3,6,8H2,1H3,(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNYXUGRRBBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)